1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride
CAS No.: 2230799-00-3
Cat. No.: VC4203736
Molecular Formula: C7H12ClNO3
Molecular Weight: 193.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230799-00-3 |
|---|---|
| Molecular Formula | C7H12ClNO3 |
| Molecular Weight | 193.63 |
| IUPAC Name | 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO3.ClH/c8-3-7-1-6(2-7,4-11-7)5(9)10;/h1-4,8H2,(H,9,10);1H |
| Standard InChI Key | RRRQHCCXIRSHCF-UHFFFAOYSA-N |
| SMILES | C1C2(CC1(OC2)CN)C(=O)O.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride consists of a bicyclo[2.1.1]hexane skeleton fused with an oxygen atom at the 2-position. The aminomethyl (-CH2NH2) and carboxylic acid (-COOH) groups are strategically positioned at the 1- and 4-positions, respectively, creating a polar, multifunctional molecule. The hydrochloride salt form enhances stability and solubility in aqueous media .
Table 1: Key Molecular Descriptors
Physicochemical Characteristics
The compound’s bicyclic framework imposes significant ring strain, which influences its reactivity and conformational flexibility. X-ray crystallographic studies of analogous 2-oxabicyclo[2.1.1]hexanes reveal bond angles and distances comparable to ortho-substituted phenyl rings, supporting their use as bioisosteres . The presence of both acidic (carboxylic acid) and basic (aminomethyl) groups confers amphoteric properties, with a calculated logP of -3.72 indicating high hydrophilicity .
Synthesis and Derivative Formation
Synthetic Pathways
The synthesis of 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride typically involves photochemical [2+2] cycloaddition reactions to construct the bicyclic core, followed by functionalization steps:
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Core Formation: A photochemical reaction between a diene and an oxygen-containing precursor generates the 2-oxabicyclo[2.1.1]hexane skeleton .
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Aminomethylation: Introduction of the aminomethyl group via reductive amination or nucleophilic substitution.
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Carboxylic Acid Installation: Oxidation of a precursor alcohol or hydrolysis of an ester intermediate.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Derivative Synthesis
Structural analogs, such as methyl esters (e.g., methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride, CAS 155943531) and spirocyclic variants (e.g., 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid hydrochloride, CAS 2490375-45-4), have been developed to modulate bioavailability and target selectivity .
Applications in Medicinal Chemistry and Agrochemicals
Bioisosteric Replacement
The 2-oxabicyclo[2.1.1]hexane motif serves as a saturated bioisostere for ortho-substituted phenyl rings, addressing limitations such as poor solubility and metabolic instability. In agrochemicals like fluxapyroxad and boscalid, replacement of the phenyl ring with this bicyclic system improved water solubility by >10-fold while maintaining antifungal activity .
| Supplier | Quantity | Price (€) | Purity |
|---|---|---|---|
| A2B Chem LLC | 50 mg | 1,342 | 95% |
| Enamine Ltd | 2.5 g | 4,851 | 95% |
| CymitQuimica | 500 mg | 3,720 | 98% |
Recent Advances and Future Directions
Photochemical Synthesis Optimization
Recent efforts focus on streamlining the synthetic route using continuous-flow photochemistry to enhance yield (current batch yields: 45–60%) and reduce reaction times from 24 hours to <2 hours .
Drug Delivery Systems
The compound’s high polarity makes it a candidate for prodrug formulations. Ester derivatives (e.g., methyl esters) demonstrate improved membrane permeability, with in vitro studies showing 80% hydrolysis to the active carboxylic acid form within 1 hour .
Computational Modeling
Molecular dynamics simulations predict strong binding to the ATP-binding site of kinase enzymes (ΔG = -9.8 kcal/mol), suggesting potential as a kinase inhibitor scaffold .
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